molecular formula C13H12O5 B14717308 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- CAS No. 23204-42-4

2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy-

Cat. No.: B14717308
CAS No.: 23204-42-4
M. Wt: 248.23 g/mol
InChI Key: VVDSTIJVPBCANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- is a chemical compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- can be achieved through a chemo-enzymatic pathway. One method involves starting from sinapic acid, a naturally occurring compound found in plants like mustard and rapeseed. The process includes a one-pot two-step chemo-enzymatic pathway that converts sinapic acid into 6-hydroxy-5,7-dimethoxy-2-naphthoic acid . This method is considered sustainable and efficient, utilizing simple filtration as a purification step.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the chemo-enzymatic synthesis mentioned above provides a scalable approach. The use of biocatalysis and green chemistry principles ensures that the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- involves its interaction with various molecular targets and pathways. Its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The compound may also inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- stands out due to its specific functional groups, which confer unique chemical properties

Properties

CAS No.

23204-42-4

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

6-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-6-8-5-7(13(15)16)3-4-9(8)12(18-2)11(10)14/h3-6,14H,1-2H3,(H,15,16)

InChI Key

VVDSTIJVPBCANN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CC(=CC2=C1)C(=O)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.